 
            | REACTION_CXSMILES | C([O:8][N:9]([CH2:15][CH2:16][CH2:17][P:18](=[O:29])([O:24]CCCC)[O:19]CCCC)C(OCC)=O)C1C=CC=CC=1.N1C=CC=CC=1.C(O)C>C(O)(=O)C.Cl.O>[OH:8][NH:9][CH2:15][CH2:16][CH2:17][P:18](=[O:19])([OH:29])[OH:24] | 
| Name | 
                                                                                    
                                                                                                                                                                            dibutyl 3-(N-benzyloxy-N-ethoxycarbonylamino)propylphosphonate                                                                                                                                                                     | 
| Quantity | 
                                                                                    6.72 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C1=CC=CC=C1)ON(C(=O)OCC)CCCP(OCCCC)(OCCCC)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    70 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    70 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    5 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    30 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                with stirring for 48 hours                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                The reaction mixture was concentrated under reduced pressure                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to give an oily residue                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The solution was washed with ethyl acetate (20 ml.)                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                treated with activated charcoal                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated under reduced pressure                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to give an oily residue (2.60 g.)                                                                             | 
| Type | 
                                                                                WAIT                                                                             | 
| Details | 
                                                                                to stand overnight at ambient temperature                                                                             | 
| Duration | 
                                                                                8 (± 8) h                                                                             | 
| Reaction Time | 48 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    ONCCCP(O)(O)=O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 1.12 g | |
| YIELD: CALCULATEDPERCENTYIELD | 46.2% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |